

An In-depth Technical Guide to 2,5-Dichloropyrimidin-4-amine

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Compound of Interest

Compound Name: 2,5-Dichloropyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dichloropyrimidin-4-amine**, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, and significant applications in the synthesis of pharmacologically active compounds, particularly kinase and phosphodiesterase inhibitors. Detailed experimental protocols for its derivatization are also presented to aid in research and development.

Chemical Identity and Properties

2,5-Dichloropyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core with two chlorine substituents and an amine group. This arrangement of functional groups makes it a versatile scaffold for the synthesis of a diverse range of molecules with therapeutic potential.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier	Value	Reference
IUPAC Name	2,5-dichloropyrimidin-4-amine	[1]
CAS Number	89180-51-8	[1][2][3][4]
Molecular Formula	C ₄ H ₃ Cl ₂ N ₃	[1][3]
Molecular Weight	163.99 g/mol	[1][3][4]
Appearance	Solid	[2]
Purity	≥95%	[2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[2]
InChI Key	HISNGTFIGFWFCQ-UHFFFAOYSA-N	[2]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a common motif in a wide array of therapeutic agents.[5] The presence of two reactive chlorine atoms on **2,5-Dichloropyrimidin-4-amine** allows for selective and sequential functionalization, making it a valuable starting material for creating libraries of compounds for high-throughput screening.[6]

This compound is particularly instrumental in the development of:

- **Kinase Inhibitors:** The pyrimidine core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, researchers can achieve selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[6]
- **Phosphodiesterase (PDE) Inhibitors:** Derivatives of this scaffold have demonstrated potential as inhibitors of phosphodiesterases, with PDE4 being a key target in inflammatory diseases. [6]

- Dual-Target Inhibitors: The structure allows for the design of molecules capable of inhibiting multiple targets simultaneously.

The strategic use of this building block accelerates the drug discovery process by enabling the rapid exploration of chemical space to identify promising new drug candidates.

Experimental Protocols

The following protocols are representative methods for the functionalization of **2,5-Dichloropyrimidin-4-amine**. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core.

Materials:

- **2,5-Dichloropyrimidin-4-amine**
- Arylboronic acid
- $\text{Pd}(\text{PPh}_3)_4$
- Toluene/ethanol solvent mixture
- 2M Na_2CO_3 solution
- Ethyl acetate
- Water
- Brine

Procedure:

- To a flame-dried round-bottom flask, add **2,5-Dichloropyrimidin-4-amine** (1 mmol) and the arylboronic acid (1.1 mmol).
- Add $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol).
- Purge the flask with nitrogen or argon for 10 minutes.
- Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na_2CO_3 solution (1.5 mL) via syringe.
- Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).^[6]

Protocol 2: Sonogashira Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a terminal alkyne to one of the chlorine atoms of the pyrimidine core.

Materials:

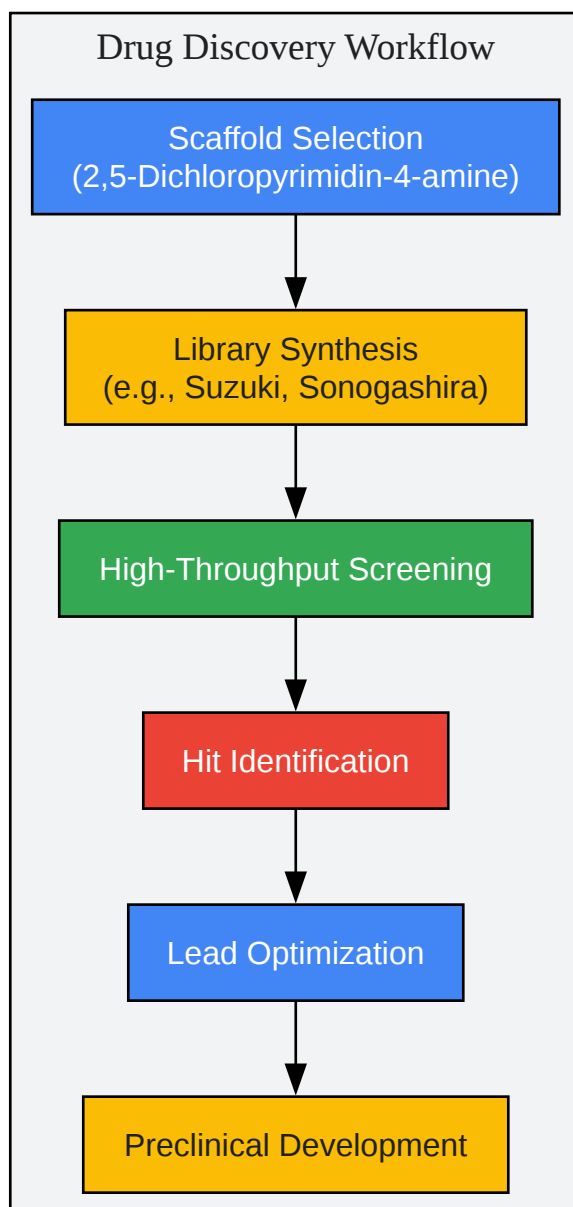
- **2,5-Dichloropyrimidin-4-amine**
- $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$
- CuI
- Anhydrous THF or DMF
- Triethylamine
- Terminal alkyne
- Celite

Procedure:

- To a flame-dried Schlenk flask, add **2,5-Dichloropyrimidin-4-amine** (1 mmol), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 mmol), and CuI (0.06 mmol).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.
- Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.[\[6\]](#)

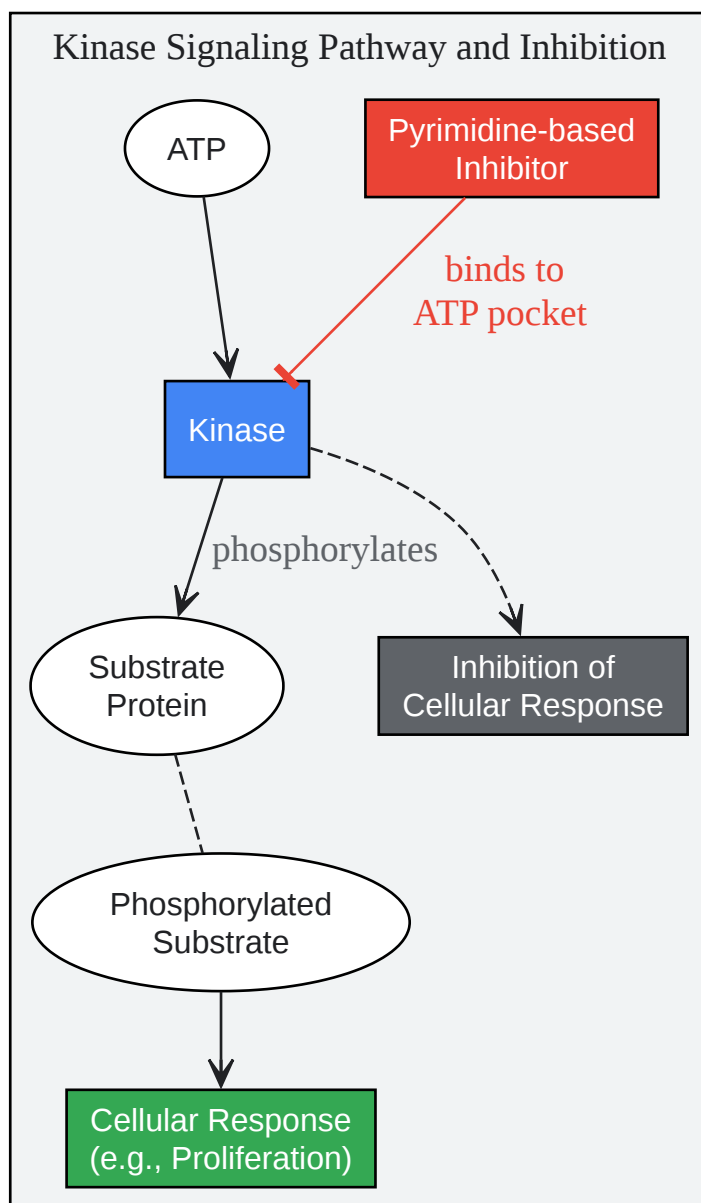
Visualizations

The following diagrams illustrate the logical workflow of drug discovery utilizing **2,5-Dichloropyrimidin-4-amine** and a simplified representation of a kinase inhibition pathway.



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Drug Discovery Workflow.



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Kinase Inhibition Pathway.

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